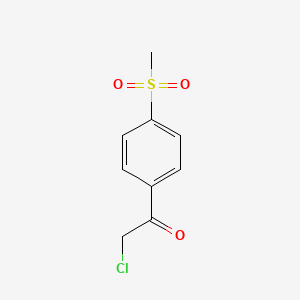

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone

Beschreibung

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is a halogenated acetophenone derivative characterized by a methylsulfonyl (SO₂Me) substituent at the para position of the aromatic ring and a reactive α-chloro ketone group. This compound is structurally significant due to the electron-withdrawing nature of the methylsulfonyl group, which enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in nucleophilic substitution reactions and heterocyclic synthesis . Its applications span pharmaceutical chemistry, where it serves as a precursor for antiparasitic agents, kinase inhibitors, and bioactive heterocycles .

Eigenschaften

IUPAC Name |

2-chloro-1-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIVKGQGCMDXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99586-87-5 | |

| Record name | 2-chloro-1-(4-(methylsulfonyl)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone typically involves the chlorination of 1-(4-(methylsulfonyl)phenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

- Dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in an appropriate solvent, such as dichloromethane or chloroform.

- Add thionyl chloride or phosphorus pentachloride to the solution.

- Reflux the mixture for several hours until the reaction is complete.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups replacing the chlorine atom.

Reduction: 1-(4-(methylsulfonyl)phenyl)ethanol.

Oxidation: 2-Chloro-1-(4-(methylsulfonyl)phenyl)sulfone.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Synthesis of COX-2 Inhibitors

One of the primary applications of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib. Etoricoxib is a selective COX-2 inhibitor used for treating chronic pain, rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. The compound facilitates the formation of key intermediates necessary for synthesizing these pharmaceutical agents .

1.2 Mechanism of Action

The COX-2 enzyme is involved in the inflammatory response, and its inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The development of selective inhibitors like Etoricoxib has improved therapeutic outcomes by reducing gastrointestinal side effects commonly associated with non-selective NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

Synthetic Pathways

2.1 General Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Pd-Catalyzed Reactions: Utilizing palladium-catalyzed alpha arylation processes to introduce aromatic groups onto the ketosulfone structure.

- Bromination and Coupling: Starting from 2-aminopyridine derivatives, bromination followed by coupling with 4-(methylthio)-phenylboronic acid is a common route to produce sulfone derivatives .

Table 1: Synthetic Methods Overview

Case Studies and Research Findings

3.1 Clinical Relevance

Research indicates that compounds derived from this compound exhibit potent anti-inflammatory properties, making them suitable candidates for further clinical development. For instance, studies have shown that Etoricoxib effectively reduces pain and inflammation in patients with osteoarthritis compared to traditional NSAIDs .

3.2 Comparative Studies

Comparative studies between selective COX-2 inhibitors and traditional NSAIDs have highlighted the advantages of using derivatives of this compound in clinical settings. These studies often focus on assessing efficacy, safety profiles, and side effects associated with long-term use .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group (SO₂Me) significantly increases the compound’s electrophilicity compared to methoxy (OMe) or dimethylamino (NMe₂) substituents. This makes it more reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions . Brominated analogs (e.g., 33k in ) exhibit faster reaction kinetics in substitution reactions due to the superior leaving-group ability of Br⁻ compared to Cl⁻ .

Solubility and Stability: Chloro derivatives with SO₂Me or Cl substituents (e.g., ) show lower aqueous solubility but higher stability in organic solvents like DMF or ethanol, aligning with their use in non-polar reaction environments . Compounds with polar groups (e.g., NMe₂ in ) demonstrate improved solubility in protic solvents, which is advantageous in medicinal chemistry applications .

Biologische Aktivität

2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanone is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H10ClO3S

- Molecular Weight : 235.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds with sulfonyl groups.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation, potentially leading to analgesic effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential COX inhibitor | |

| Etoricoxib (similar structure) | COX-2 selective inhibitor |

Anticancer Potential

There is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds containing methylsulfonyl groups have been studied for their ability to induce apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated that derivatives of methylsulfonyl-containing compounds led to significant cell death in various cancer cell lines, highlighting their potential as chemotherapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or structurally similar to this compound:

-

Study on COX Inhibition :

- A study evaluated the anti-inflammatory effects of methylsulfonyl derivatives, revealing a strong correlation between structural modifications and COX inhibition.

- Results indicated that modifications at the phenyl ring significantly enhanced activity against COX enzymes.

-

Anticancer Activity :

- Research conducted on sulfonamide derivatives showed promising results in inhibiting tumor growth in animal models.

- The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Mutagenicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.